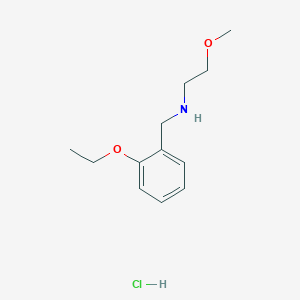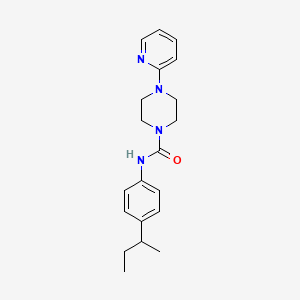![molecular formula C21H23N5O2 B5343188 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide](/img/structure/B5343188.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential application in the treatment of various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide is not fully understood. However, several studies have suggested that this compound acts by inhibiting various cellular processes, including DNA synthesis and cell division. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has also been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide in lab experiments is its potential application in the treatment of various diseases. This compound has shown promising results in the treatment of cancer and infectious diseases. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide. One of the future directions is the development of more potent analogs of this compound. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Furthermore, the potential application of this compound in the treatment of other diseases, including viral infections, should be investigated. Finally, the mechanism of action of this compound should be further elucidated to better understand its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in the treatment of various diseases, including cancer and infectious diseases. The synthesis method of this compound is well-established, and its potential application in scientific research is significant. Further studies are needed to determine the optimal dosage and potential side effects of this compound. Additionally, the development of more potent analogs of this compound and investigation of its potential application in the treatment of viral infections should be explored.
Synthesemethoden
The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide involves the reaction of 4-acetyl-1-piperazine with 4-nitrophenylhydrazine to form 4-(4-acetyl-1-piperazinyl)phenylhydrazine. This intermediate is then reacted with 2-(1H-benzimidazol-1-yl)acetic acid to form this compound. The synthesis of this compound has been reported in several scientific journals, and the procedure is well-established.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(1H-benzimidazol-1-yl)acetamide has shown promising results in the treatment of various diseases, including cancer and infectious diseases. Several scientific studies have reported the potential use of this compound as an anticancer agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has also been reported to have antimicrobial activity against various microorganisms, including bacteria and fungi.
Eigenschaften
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(benzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-16(27)24-10-12-25(13-11-24)18-8-6-17(7-9-18)23-21(28)14-26-15-22-19-4-2-3-5-20(19)26/h2-9,15H,10-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJQXCKJIIKPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5343115.png)
![8-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5343123.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-1H-indazole-3-carboxamide](/img/structure/B5343130.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5343138.png)
![N-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5343140.png)

![N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5343152.png)
![(3S*,4R*)-1-[3-(2-amino-1,3-thiazol-4-yl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343159.png)
![6-(3-methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5343171.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5343174.png)
![1-(3-chlorobenzyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine](/img/structure/B5343177.png)

![6-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-chlorobenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343183.png)